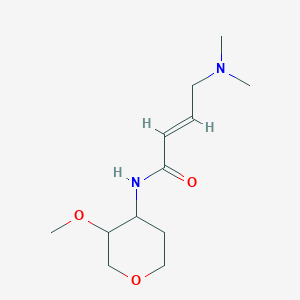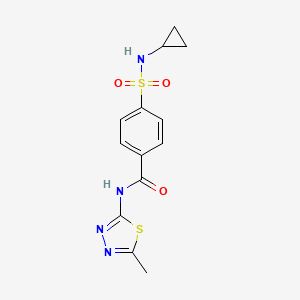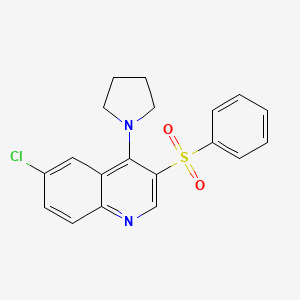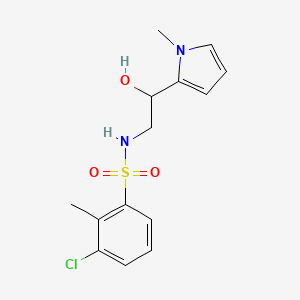
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. The compound was initially developed as an antiviral agent but was later found to possess anticancer properties.
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is not fully understood. It is believed to activate the innate immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which can then directly attack tumor cells. This compound has also been shown to inhibit tumor angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects. In preclinical models, this compound has been shown to increase tumor necrosis, reduce tumor growth, and enhance the antitumor activity of other agents. This compound has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other anticancer agents. This compound has also been shown to possess potent antitumor activity in various preclinical models, making it a promising candidate for further research. However, this compound has several limitations. It has poor solubility in water, which can make it challenging to administer to animals. This compound has also been shown to induce fever, hypotension, and leukopenia in animal models and cancer patients, which can limit its clinical use.
Orientations Futures
There are several future directions for (E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide research. One area of interest is to investigate the mechanism of action of this compound further. Understanding how this compound activates the immune system and inhibits tumor angiogenesis can help researchers develop more effective cancer therapies. Another area of interest is to evaluate the safety and efficacy of this compound in combination with other anticancer agents. Finally, researchers can investigate ways to improve the solubility of this compound, which can make it easier to administer to animals and cancer patients.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community for its potential application in cancer therapy. This compound has been shown to possess potent antitumor activity in various preclinical models and has been evaluated in clinical trials. This compound activates the immune system and inhibits tumor angiogenesis, but its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but its solubility and side effects can limit its clinical use. There are several future directions for this compound research, including investigating its mechanism of action, evaluating its safety and efficacy in combination with other anticancer agents, and improving its solubility.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide is synthesized using a multi-step process starting from 2-bromo-4'-methoxyacetophenone. The first step involves the conversion of 2-bromo-4'-methoxyacetophenone to 2-bromo-4'-methoxychalcone, which is then reacted with dimethylamine to form (E)-4-(dimethylamino)-N-(3-methoxyphenyl)but-2-enamide. This intermediate product is then reacted with ethyl chloroformate and sodium methoxide to form this compound.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide has been extensively studied for its potential application in cancer therapy. It has been shown to possess potent antitumor activity in various preclinical models, including lung, breast, and colon cancer. This compound has also been shown to enhance the activity of other anticancer agents such as cisplatin and paclitaxel. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients, but the results have been mixed.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxyoxan-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)7-4-5-12(15)13-10-6-8-17-9-11(10)16-3/h4-5,10-11H,6-9H2,1-3H3,(H,13,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHFKPLTVBZDAI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCOCC1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCOCC1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2823034.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)


![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)


![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)

